
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid
Vue d'ensemble
Description
“(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” is a type of fatty acid . Its molecular formula is C14H22O3 . The average mass of this compound is 238.323 Da and its monoisotopic mass is 238.156891 Da .
Molecular Structure Analysis
The molecular structure of “(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” consists of 14 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . It has heavy atoms, no rings or aromatic rings, and 10 rotatable bonds .Physical And Chemical Properties Analysis
“(6E,8Z)-5-oxooctadeca-6,8-dienoic acid” has a Van der Waals molecular volume of 266.57, a topological polar surface area of 54.37, one hydrogen bond donor, and three hydrogen bond acceptors . Its logP value is 3.50, and it has a molar refractivity of 68.92 .Applications De Recherche Scientifique
Activation of the OXE Receptor
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid is significant in the field of immunology and inflammation. It is related to the activation of the oxoeicosanoid (OXE) receptor, a member of the G protein-coupled receptor family. This receptor is activated by certain 5-oxo-dienoic acids, and the activation results in various immune responses like calcium mobilization, CD11b expression, cell migration in neutrophils, and actin polymerization in eosinophils. Among the synthesized analogs, the C18 5-oxo-dienoic acid (5-oxo-18:2) demonstrated substantial potency, nearly equivalent to 5-oxo-ETE, suggesting its potential significance in immune response mechanisms under conditions like essential fatty acid deficiency (Patel et al., 2008).
Role in Skin Inflammation
The compound has implications in dermatology, especially concerning the metabolism of sebaleic acid in human skin. Human neutrophils convert sebaleic acid to 5-oxo-(6E,8Z)-octadecadienoic acid (5-oxo-ODE) among other metabolites. These metabolites, particularly 5-oxo-ODE, have been observed to stimulate calcium mobilization in human neutrophils and act as chemoattractants, indicating a potential role in neutrophil infiltration in inflammatory skin diseases (Cossette et al., 2008).
Propriétés
IUPAC Name |
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17(19)15-13-16-18(20)21/h10-12,14H,2-9,13,15-16H2,1H3,(H,20,21)/b11-10-,14-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVWMHFYOIJMUMN-HSINTONASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC=CC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\C=C\C(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858268 | |
| Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6E,8Z)-5-oxooctadeca-6,8-dienoic acid | |
CAS RN |
1021188-25-9 | |
| Record name | (6E,8Z)-5-Oxooctadeca-6,8-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



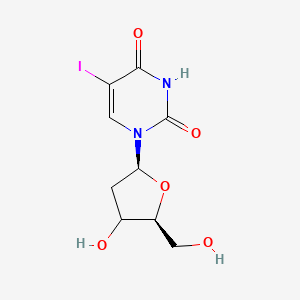


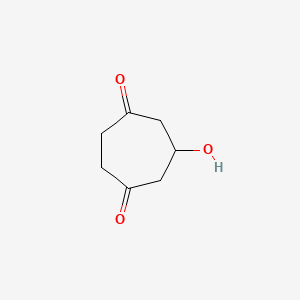
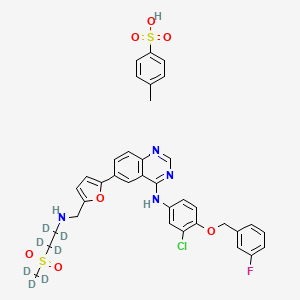
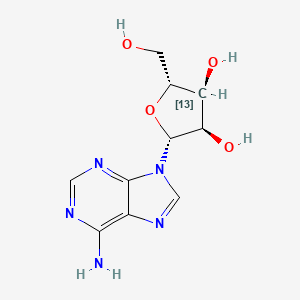

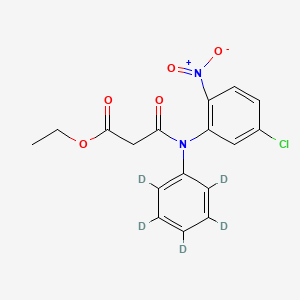

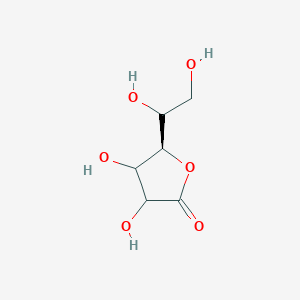
![N-[9-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-oxo-7H-purin-6-yl]benzamide](/img/structure/B583459.png)